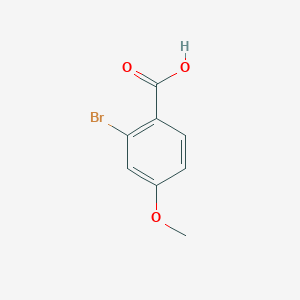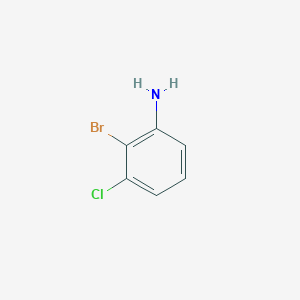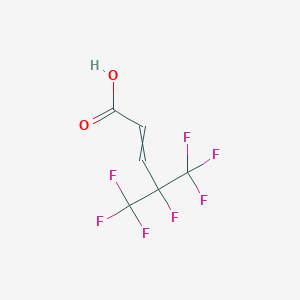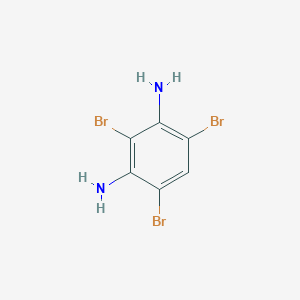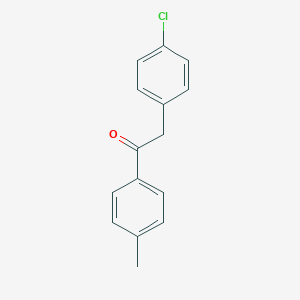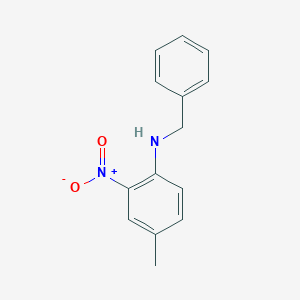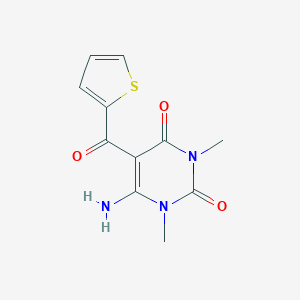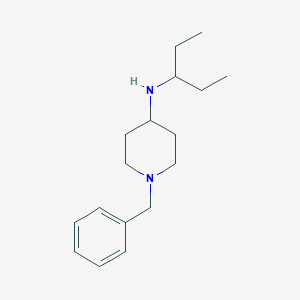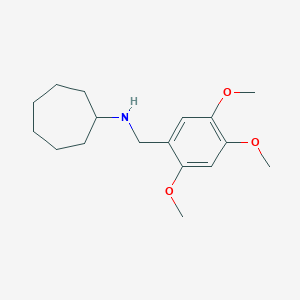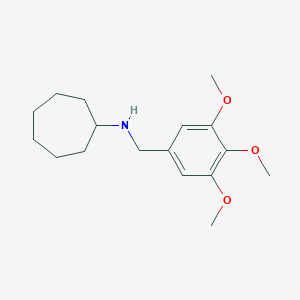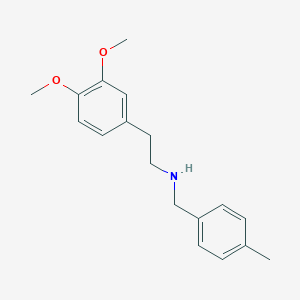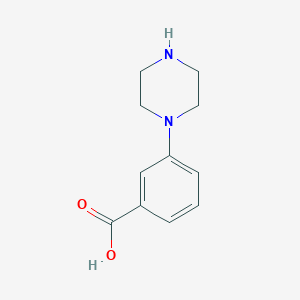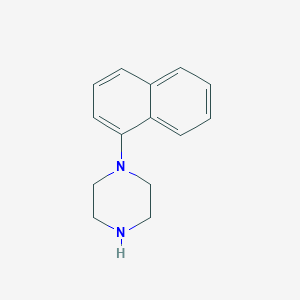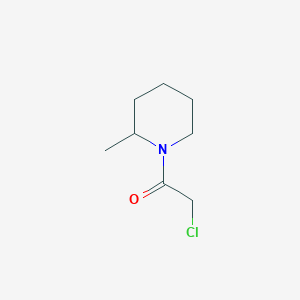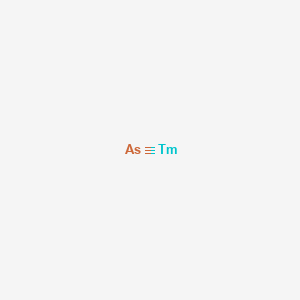
Thulium arsenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thulium arsenide (TmAs) is a compound semiconductor material that has attracted significant attention in recent years due to its unique properties and potential applications in various fields of science and technology. TmAs is a member of the rare earth arsenide family, which is known for its excellent electrical and optical properties.
Wissenschaftliche Forschungsanwendungen
Thulium arsenide has a wide range of scientific research applications, including in the fields of electronics, optoelectronics, and spintronics. Thulium arsenide is a promising material for the development of high-speed transistors, due to its high electron mobility and low noise characteristics. It is also a potential candidate for the development of spintronic devices, due to its strong spin-orbit coupling and large spin Hall effect.
Wirkmechanismus
The mechanism of action of Thulium arsenide is not well understood, but it is believed to be related to its unique electronic and optical properties. Thulium arsenide has a direct bandgap, which allows it to absorb and emit light efficiently. It also has a high electron mobility, which enables fast charge transport. The strong spin-orbit coupling of Thulium arsenide is believed to be responsible for its unique spintronic properties.
Biochemische Und Physiologische Effekte
There is currently no research on the biochemical and physiological effects of Thulium arsenide, as it is primarily used in the field of materials science and engineering.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Thulium arsenide in lab experiments is its unique electronic and optical properties, which make it a promising candidate for the development of advanced electronic and optoelectronic devices. However, Thulium arsenide is a relatively expensive material, and its synthesis requires specialized equipment and expertise. Additionally, Thulium arsenide is toxic and must be handled with care in the lab.
Zukünftige Richtungen
There are several future directions for the research and development of Thulium arsenide. One potential area of research is the development of Thulium arsenide-based spintronic devices, which could revolutionize the field of computing and data storage. Another potential area of research is the use of Thulium arsenide in the development of high-efficiency solar cells, due to its excellent optical properties. Additionally, further research is needed to better understand the mechanism of action of Thulium arsenide and its potential applications in other fields of science and technology.
Synthesemethoden
Thulium arsenide can be synthesized using various methods, including molecular beam epitaxy (MBE), chemical vapor deposition (CVD), and metal-organic chemical vapor deposition (MOCVD). MBE is the most widely used method for the synthesis of Thulium arsenide due to its high purity and precise control over the growth conditions. In MBE, a beam of thulium and arsenic atoms is directed onto a substrate, where they react and form a thin film of Thulium arsenide.
Eigenschaften
CAS-Nummer |
12006-10-9 |
|---|---|
Produktname |
Thulium arsenide |
Molekularformel |
AsTm |
Molekulargewicht |
243.85581 g/mol |
IUPAC-Name |
arsanylidynethulium |
InChI |
InChI=1S/As.Tm |
InChI-Schlüssel |
BZDCMDKAUVHBPT-UHFFFAOYSA-N |
SMILES |
[As]#[Tm] |
Kanonische SMILES |
[As]#[Tm] |
Andere CAS-Nummern |
12006-10-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



